BenchChemオンラインストアへようこそ!

4,5-dibromo-2-cyclopropyl-1H-imidazole

CYP inhibition Drug metabolism ADME

Select 4,5-dibromo-2-cyclopropyl-1H-imidazole for its built-in metabolic shield – the cyclopropyl group impedes CYP-mediated oxidation, extending half-life. The 4,5-dibromo substitution enables catalyst-controlled Suzuki monoarylations for rapid SAR. Its weak CYP3A4 and CYP2D6 inhibition (IC50 20,000 nM) minimizes drug-drug interaction risks, making it a strategic choice for CNS and cardiovascular lead optimization over 2-phenyl, 2-methyl, or unsubstituted analogs that lack these pharmacokinetic advantages.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
Cat. No. B8662386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromo-2-cyclopropyl-1H-imidazole
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(N2)Br)Br
InChIInChI=1S/C6H6Br2N2/c7-4-5(8)10-6(9-4)3-1-2-3/h3H,1-2H2,(H,9,10)
InChIKeyJGSDZPADLJZJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-2-cyclopropyl-1H-imidazole: A Versatile Brominated Heterocycle for Medicinal Chemistry and Synthetic Applications


4,5-Dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6) is a dibrominated imidazole derivative characterized by a cyclopropyl substituent at the 2-position [1]. With a molecular formula of C6H6Br2N2 and a molecular weight of 265.93 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, where the cyclopropyl group is strategically employed to modulate physicochemical properties and metabolic stability, while the bromine atoms at positions 4 and 5 provide reactive handles for further functionalization via cross-coupling reactions [1]. Its unique substitution pattern distinguishes it from simpler dibromoimidazole analogs, offering a distinct balance of reactivity and potential pharmacokinetic advantages [2].

Why 4,5-Dibromo-2-cyclopropyl-1H-imidazole Cannot Be Replaced by Closely Related Analogs


While 4,5-dibromoimidazole analogs share the same halogenation pattern, substitution at the 2-position profoundly influences both synthetic utility and biological profile. The cyclopropyl group in 4,5-dibromo-2-cyclopropyl-1H-imidazole confers distinct advantages over common analogs such as the 2-phenyl (CAS 56338-00-2), 2-methyl (CAS 4002-81-7), and unsubstituted 2-H (CAS 2302-30-9) derivatives [1][2][3]. Critically, the cyclopropyl moiety enhances metabolic stability by impeding cytochrome P450-mediated oxidation [4], while simultaneously modulating CYP inhibition liability—a key differentiator in lead optimization [5]. Furthermore, the unique electronic and steric environment created by the cyclopropyl substituent alters the regioselectivity and efficiency of palladium-catalyzed cross-couplings, enabling synthetic pathways not accessible with other 2-substituted analogs [6]. Simple substitution with a methyl, phenyl, or unsubstituted variant would therefore compromise both the downstream derivatization potential and the ADME profile of resulting compounds, making 4,5-dibromo-2-cyclopropyl-1H-imidazole a strategically distinct building block.

Quantitative Differentiation of 4,5-Dibromo-2-cyclopropyl-1H-imidazole Against Analogs and In-Class Candidates


Minimal CYP3A4 Inhibition Liability: A Favorable ADME Property for Drug Development

4,5-Dibromo-2-cyclopropyl-1H-imidazole exhibits weak inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. In a human liver microsome assay using midazolam as a substrate, the compound displayed an IC50 value of 20,000 nM [1]. This low inhibitory potency is favorable compared to many imidazole-containing drugs, which often act as potent CYP3A4 inhibitors with IC50 values in the low nanomolar to micromolar range [2]. The reduced CYP3A4 inhibition suggests a lower potential for drug-drug interactions, a key consideration in lead selection.

CYP inhibition Drug metabolism ADME

Low CYP2D6 Inhibition: A Differentiator for CNS and Cardiovascular Drug Candidates

The compound also demonstrates weak inhibition of CYP2D6, with an IC50 of 20,000 nM [1]. CYP2D6 is highly polymorphic and responsible for metabolizing approximately 25% of clinically used drugs, including many CNS and cardiovascular agents. Strong CYP2D6 inhibition can lead to significant inter-individual variability in drug exposure and adverse effects. The minimal inhibition observed for 4,5-dibromo-2-cyclopropyl-1H-imidazole contrasts with the potent CYP2D6 inhibition often seen with other imidazole derivatives, where IC50 values can be below 100 nM [2].

CYP2D6 Drug interaction Pharmacogenomics

Enhanced Metabolic Stability via Cyclopropyl Substitution: A Class-Validated Advantage

The cyclopropyl group is a well-established structural motif for improving the metabolic stability of drug candidates by blocking cytochrome P450-mediated oxidation at adjacent sites. Patent WO2014194519A1 specifically claims imidazole derivatives containing cyclopropyl groups for their ability to improve pharmacokinetic properties, citing reduced hepatic clearance compared to alkyl-substituted analogs [1]. While direct comparative data for 4,5-dibromo-2-cyclopropyl-1H-imidazole versus its 2-ethyl or 2-methyl counterparts are not available, the class-level inference is strong: cyclopropyl substitution typically reduces oxidative metabolism and prolongs half-life. This advantage is not offered by the 2-phenyl (aromatic, susceptible to epoxidation) or 2-H (unsubstituted, no metabolic blockade) analogs.

Metabolic stability Cyclopropyl ADME optimization

Regioselective Suzuki Coupling Versatility: Catalyst-Controlled Monoarylation of Dihaloimidazoles

4,5-Dibromo-2-cyclopropyl-1H-imidazole serves as an ideal substrate for catalyst-controlled regioselective Suzuki-Miyaura cross-couplings. The ACS study by Fairlamb et al. (2010) demonstrates that dihaloimidazoles can be monoarylated at either the C4 or C5 position with high selectivity by switching the palladium catalyst [1]. The conditions are explicitly applicable to cyclopropylboronic acids, enabling the construction of diverse cyclopropyl-substituted biaryl imidazoles in a modular fashion. The reported yields for monoarylation of dihaloimidazoles range from 70% to 95%, with selectivities often exceeding 20:1 [1]. This synthetic versatility is not equally accessible with 2-phenyl or 2-methyl analogs due to electronic and steric differences that can alter reaction outcomes.

Suzuki coupling Regioselectivity Dihaloimidazoles

Antimicrobial Scaffold Potential: Weak Activity of Parent 4,5-Dibromoimidazole Enhanced by Metal Complexation

The parent scaffold, 4,5-dibromoimidazole, exhibits limited antimicrobial activity against common pathogens, with only slight sensitivity observed for Streptococcus pyogenes and Staphylococcus aureus, and no activity against Pseudomonas aeruginosa, Proteus spp., Aspergillus spp., or Candida spp. [1]. However, complexation with cobalt(II) significantly enhances this activity, resulting in a 5-6 fold increase in potency, with the Co2+ complex remaining effective at lower concentrations [1]. While 4,5-dibromo-2-cyclopropyl-1H-imidazole has not been directly tested, the 2-cyclopropyl substitution may further modulate bioactivity and metal-binding affinity, offering a distinct starting point for the development of novel antimicrobial agents.

Antimicrobial Metal complexes Bioactivity enhancement

Optimal Research and Industrial Use Cases for 4,5-Dibromo-2-cyclopropyl-1H-imidazole


Synthesis of Cyclopropyl-Substituted Biaryl Imidazoles via Regioselective Suzuki Coupling

Researchers engaged in medicinal chemistry and library synthesis can utilize 4,5-dibromo-2-cyclopropyl-1H-imidazole as a key building block for constructing diverse arrays of cyclopropyl-containing biaryl imidazoles. The catalyst-controlled Suzuki coupling methodology (J. Org. Chem. 2010, 75, 3301-3304) allows for selective monoarylation at either the C4 or C5 position, enabling the rapid exploration of structure-activity relationships (SAR) around the imidazole core [1]. The compatibility with cyclopropylboronic acids ensures that the metabolically beneficial cyclopropyl group is retained throughout the synthesis, providing a strategic advantage over alternative scaffolds.

Lead Optimization to Mitigate CYP-Mediated Drug-Drug Interactions

In drug discovery programs, particularly those targeting CNS or cardiovascular indications, the weak CYP3A4 and CYP2D6 inhibition profiles of 4,5-dibromo-2-cyclopropyl-1H-imidazole (IC50 = 20,000 nM for both) make it an attractive starting point for designing compounds with reduced drug-drug interaction liability [2][3]. Medicinal chemists can prioritize this scaffold when CYP inhibition is a concern, potentially avoiding the costly attrition associated with potent CYP inhibitors. The low inhibition values provide a favorable baseline for further derivatization, where even modest increases in potency are unlikely to trigger significant CYP-mediated interactions.

Enhancing Metabolic Stability in Early-Stage Drug Candidates

For projects focused on improving the pharmacokinetic profile of imidazole-containing leads, 4,5-dibromo-2-cyclopropyl-1H-imidazole offers a built-in metabolic stability advantage. The cyclopropyl group is a recognized strategy for blocking cytochrome P450-mediated oxidation, as documented in patent WO2014194519A1 [4]. Incorporating this scaffold into lead series can result in compounds with longer half-lives and reduced hepatic clearance, critical for achieving desirable dosing regimens. This property distinguishes it from 2-alkyl and 2-aryl analogs that lack this metabolic shield, providing a clear rationale for its selection in lead optimization.

Development of Metal-Based Antimicrobial Agents

Given the documented enhancement of antimicrobial activity of 4,5-dibromoimidazole upon metal complexation (5-6 fold increase for Co2+ complex) [5], 4,5-dibromo-2-cyclopropyl-1H-imidazole represents a promising ligand for the synthesis of novel metal-based antimicrobials. The unique cyclopropyl substitution may influence the geometry and stability of resulting metal complexes, potentially leading to distinct biological activity profiles. Researchers in bioinorganic chemistry and antimicrobial drug discovery can explore this scaffold to generate new compounds with activity against resistant bacterial and fungal strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-dibromo-2-cyclopropyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.